molecular formula C16H11ClO5S B2619581 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 857493-02-8

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No. B2619581
CAS RN: 857493-02-8
M. Wt: 350.77
InChI Key: FREPZYUXWFCKLK-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . Chromen-2-one derivatives are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a chromen-2-one core, with a sulfonyl group attached to the 3-position, a methoxy group at the 8-position, and a 4-chlorophenyl group attached to the sulfonyl group .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution . This could potentially be a mode of action for this compound as well.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also affect a variety of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one.

Result of Action

A similar compound has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that this compound might have similar effects.

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds . Therefore, it’s plausible that environmental factors could also influence the action of this compound.

Advantages and Limitations for Lab Experiments

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and has well-established protocols for its use. However, this compound has some limitations as well. The compound can be cytotoxic at high concentrations, and its effects on non-fungal cells can be difficult to interpret. Additionally, the compound has limited solubility in aqueous solutions, which can complicate its use in certain experiments.

Future Directions

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one has several potential future directions for scientific research. The compound has been investigated for its potential use in the treatment of cancer, as well as for its ability to modulate immune responses. This compound has also been studied for its potential use in combination therapy with other antifungal agents, with the aim of improving treatment outcomes for fungal infections. Finally, the compound has been investigated for its potential use as a tool compound for the study of other membrane-active agents, including antibiotics and antivirals.
Conclusion:
This compound is a synthetic antifungal medication with well-established clinical applications. The compound has also been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions. This compound has several advantages for use in laboratory experiments, although it also has some limitations. The compound has several potential future directions for scientific research, including its use in cancer treatment, immune modulation, and combination therapy for fungal infections.

Synthesis Methods

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2H-chromen-2-one in the presence of a base such as triethylamine, followed by methylation with sodium hydroxide and methyl iodide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one has been widely used as a tool compound in scientific research due to its antifungal activity and ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The compound has been used to study the mechanism of action of other antifungal agents, as well as to investigate the role of ergosterol in fungal cell growth and survival.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREPZYUXWFCKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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